N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a thiophene ring
Properties
Molecular Formula |
C18H15ClN4O2S2 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-12-3-5-13(6-4-12)23-10-11(8-16(23)25)17-21-22-18(27-17)20-15(24)9-14-2-1-7-26-14/h1-7,11H,8-10H2,(H,20,22,24) |
InChI Key |
AHDSAGIYMGEIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via the reaction of a suitable amine with a diketone under reflux conditions.
Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Introduction of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone moiety, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound exhibits various biological activities, including anti-inflammatory, antiviral, and antineoplastic properties.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis . The compound may also interact with other cellular pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide: Similar in structure but with an oxadiazole ring instead of a thiadiazole ring.
N-{5-(4-chlorophenyl)-1,3,4-triazol-2-yl}-2-(thiophen-2-yl)acetamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is unique due to its combination of a thiadiazole ring with a pyrrolidinone moiety and a thiophene ring
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